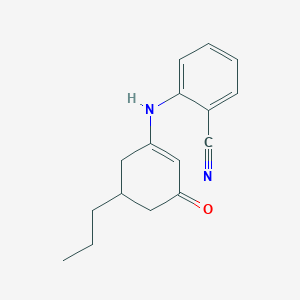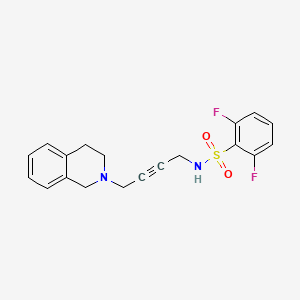![molecular formula C19H18N2O B2804293 N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide CAS No. 2411280-26-5](/img/structure/B2804293.png)
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide is a chemical compound that belongs to the class of but-2-ynamides. It is a derivative of the well-known analgesic drug, tramadol. N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide has been found to exhibit potent analgesic effects in animal models.
Mecanismo De Acción
The exact mechanism of action of N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide is not fully understood. However, it is believed to act as an agonist at the mu-opioid receptor and as a serotonin and norepinephrine reuptake inhibitor. This dual mechanism of action is thought to contribute to its potent analgesic effects.
Biochemical and physiological effects:
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide has been shown to produce a range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain. Moreover, it has been shown to inhibit the release of substance P, a neuropeptide that is involved in the transmission of pain signals. These effects are thought to contribute to its analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide in lab experiments include its potent analgesic effects, its ability to produce consistent results across various pain models, and its low toxicity. However, its limitations include its high cost, its limited solubility in aqueous solutions, and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several future directions for the research on N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide. One direction is to investigate its potential use in the treatment of chronic pain, which is a major health issue affecting millions of people worldwide. Another direction is to explore its effects on other neurotransmitter systems, such as the dopamine system, which may have implications for the treatment of addiction and mood disorders. Additionally, further research is needed to elucidate the exact mechanism of action of N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide and to develop more efficient and cost-effective synthesis methods.
In conclusion, N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide is a promising compound with potent analgesic effects. Its dual mechanism of action and low toxicity make it an attractive candidate for further research in the field of pain management. However, more research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis of N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide involves the reaction of tramadol with propargyl bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps.
Aplicaciones Científicas De Investigación
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide has been extensively studied for its analgesic effects in animal models. It has been shown to exhibit potent analgesic effects in various pain models, including thermal, mechanical, and chemical-induced pain. Moreover, it has been found to be effective in neuropathic pain models, which are often resistant to conventional analgesics.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-5-19(22)21(18-9-10-18)14-15-6-3-7-16(12-15)17-8-4-11-20-13-17/h3-4,6-8,11-13,18H,9-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNKRLHCXRGBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC(=CC=C1)C2=CN=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2804213.png)
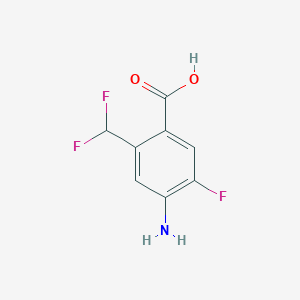
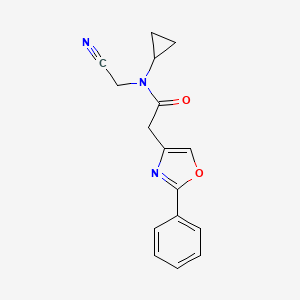
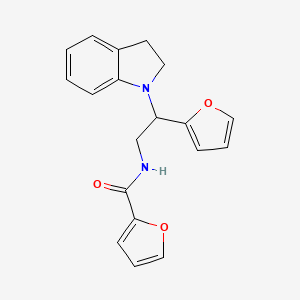

![N-(2,4-dimethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2804220.png)
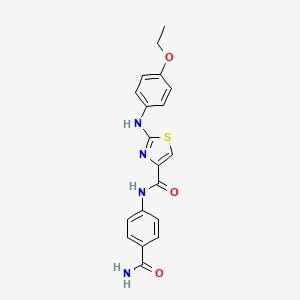
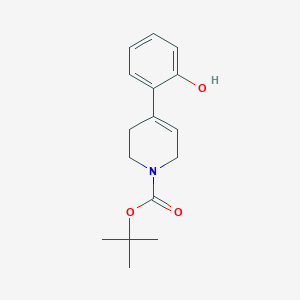
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride](/img/structure/B2804225.png)
![N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2804226.png)
![3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B2804228.png)
![1-[4-[4-(4-Acetylphenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2804229.png)
